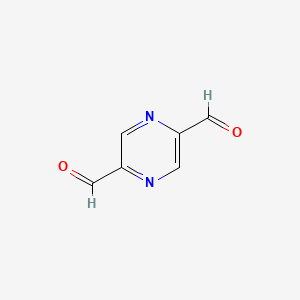

Pyrazine-2,5-dicarbaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrazine-2,5-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-3-5-1-7-6(4-10)2-8-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGODBGFEKUXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrazine 2,5 Dicarbaldehyde

Oxidation-Based Synthetic Routes

Oxidation reactions form the cornerstone of synthetic pathways leading to pyrazine-2,5-dicarbaldehyde. These routes can be broadly categorized based on the starting material and the nature of the oxidative transformation.

Oxidation of Dimethylpyrazine Precursors

The direct oxidation of the methyl groups of 2,5-dimethylpyrazine (B89654) presents a direct and atom-economical approach to the target dialdehyde (B1249045). However, achieving high selectivity and yield can be challenging due to the potential for over-oxidation to carboxylic acids or the formation of other side products. The success of this strategy hinges on the careful selection of oxidizing agents and reaction conditions.

Regioselective Oxidation Strategies (e.g., utilizing SeO₂/AgNO₃, KMnO₄, OsO₄/Periodate (B1199274) Systems)

The regioselective oxidation of the methyl groups at the 2 and 5 positions of the pyrazine (B50134) ring is a key challenge. While various oxidizing agents are known to convert methyl groups on heterocyclic rings to aldehydes, specific examples for the synthesis of this compound are not extensively detailed in readily available literature.

Selenium dioxide (SeO₂) is a known reagent for the oxidation of activated methyl groups to aldehydes. For instance, the reaction of tetramethylpyrazine with SeO₂ has been reported to yield 2,5-dimethylpyrazine-3,6-dicarboxaldehyde, demonstrating the feasibility of oxidizing methyl groups on the pyrazine ring researchgate.net. The oxidation of methylpyridines and other nitrogen-containing heterocycles to their corresponding aldehydes using SeO₂ is also a well-established transformation nih.gov. Generally, the 2-methyl group on such heterocycles is more susceptible to oxidation than groups at other positions nih.gov. This suggests that the direct oxidation of 2,5-dimethylpyrazine with SeO₂ is a plausible, though not explicitly detailed, route to this compound. The efficiency of such oxidations can often be improved by using co-oxidants or by performing the reaction in solvents like 1,4-dioxane (B91453) nih.gov.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids libretexts.org. Under carefully controlled, milder conditions, it is possible to achieve oxidation to the aldehyde stage, although over-oxidation is a significant risk libretexts.org. The use of KMnO₄ for the synthesis of this compound from 2,5-dimethylpyrazine would require meticulous control of reaction parameters to avoid the formation of pyrazine-2,5-dicarboxylic acid.

The osmium tetroxide/periodate (OsO₄/NaIO₄) system is a well-known method for the oxidative cleavage of alkenes to yield aldehydes or ketones masterorganicchemistry.com. While this system is highly effective for the oxidation of olefinic bonds, its direct application to the oxidation of methyl groups on a pyrazine ring to form aldehydes is not a standard or reported transformation. This reagent system is, however, successfully employed in a two-step protocol involving an intermediate with double bonds, as discussed in the following section.

Two-Step Oxidative Protocols via Distyryl Derivatives

An efficient and well-documented two-step synthesis of this compound involves the initial conversion of 2,5-dimethylpyrazine to 2,5-distyrylpyrazine (B577148) researchgate.net. This intermediate is formed through a condensation reaction between 2,5-dimethylpyrazine and benzaldehyde. The subsequent oxidative cleavage of the double bonds in the distyryl derivative yields the desired dialdehyde.

This protocol has been shown to be effective, with the oxidation of the distyryl intermediate being accomplished using a tandem system of osmium tetroxide and periodate ions researchgate.net. The success of this method relies on the high efficiency of the low-temperature oxidation in the second step researchgate.net.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 2,5-Dimethylpyrazine, Benzaldehyde | Dehydration agent | 2,5-Distyrylpyrazine | researchgate.net |

| 2 | 2,5-Distyrylpyrazine | Osmium tetroxide/periodate ions, low temperature | This compound | researchgate.net |

Manganese Dioxide Oxidation of Bis(hydroxymethyl)pyrazine

A reliable method for the synthesis of this compound involves the oxidation of 2,5-bis(hydroxymethyl)pyrazine using manganese dioxide (MnO₂) researchgate.net. This method is suitable for multi-gram scale synthesis researchgate.net. The precursor, 2,5-bis(hydroxymethyl)pyrazine, can be obtained from 2,5-dimethylpyrazine through a double Boekelheide reaction as a key step researchgate.net. Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively, particularly for allylic and benzylic alcohols.

| Precursor | Oxidizing Agent | Product | Scale | Reference |

| 2,5-Bis(hydroxymethyl)pyrazine | Manganese Dioxide (MnO₂) | This compound | Multi-gram | researchgate.net |

Biocatalytic Approaches to Pyrazine Derivatives

Biocatalytic methods offer environmentally benign alternatives to traditional chemical synthesis. While the biosynthesis of various pyrazine derivatives is known, particularly in the context of flavor and fragrance compounds, specific biocatalytic routes for the production of this compound are not well-documented in the scientific literature. The biosynthesis of pyrazines often involves microorganisms and can start from amino acids. For instance, some Bacillus subtilis strains are known to produce alkylpyrazines core.ac.uk. However, the enzymatic machinery required for the specific and controlled oxidation of methyl groups on a pre-formed pyrazine ring to aldehydes has not been explicitly reported for this particular compound. Further research in this area could lead to the development of sustainable methods for the synthesis of this compound.

Ozonolysis of 2,5-Distyrylpyrazine Precursors

Ozonolysis is a powerful and efficient method for the oxidative cleavage of carbon-carbon double bonds. This reaction has been successfully applied to the synthesis of this compound from 2,5-distyrylpyrazine researchgate.netprepchem.com. In this procedure, a solution of 2,5-distyrylpyrazine in a suitable solvent, such as methanol (B129727), is treated with ozone. The resulting ozonide is then decomposed, typically using a reducing agent like aqueous sodium bisulfite, to yield the final dialdehyde product prepchem.com. This method is often employed as the second step in a multi-step synthesis starting from 2,5-dimethylpyrazine researchgate.net.

| Precursor | Reagents | Key Intermediate | Work-up | Product | Reference |

| 2,5-Distyrylpyrazine | 1. Ozone (O₃) in Methanol | Ozonide | Aqueous bisulfite | This compound | prepchem.com |

Alternative and Emerging Synthetic Strategies

Recent advancements in organic synthesis have led to the development of novel methodologies for producing this compound and its derivatives. These strategies often leverage readily available starting materials or employ unique reaction mechanisms to construct the target molecule.

An efficient and innovative approach utilizes amino acid derivatives as precursors for the pyrazine core. A notable example is the synthesis of 3,6-di(long-chain)alkylpyrazine-2,5-dicarboxaldehydes starting from dl-alanine. researchgate.net This method employs a regioselective double Boekelheide reaction as the pivotal step, marking a significant advancement in creating substituted pyrazine-2,5-dicarbaldehydes from simple chiral building blocks. researchgate.net This strategy opens avenues for producing electron-deficient and chemically versatile monomers essential for new materials development. researchgate.net

The formation of the pyrazine ring can be achieved through dimerization reactions, where reactive intermediates combine to form the heterocyclic core. Azomethine ylides, which are nitrogen-based 1,3-dipoles, have been identified as key mechanistic intermediates in this process. These ylides can undergo a dimerization reaction to form a piperazine (B1678402) intermediate. Subsequent oxidation of this piperazine derivative leads to the formation of the aromatic pyrazine ring system. This pathway is considered an alternative route in pyrazine formation, particularly within the context of Maillard reactions.

The general viability of dimerization for creating 2,5-disubstituted pyrazines is also demonstrated in the biomimetically inspired synthesis of various pyrazine alkaloids. mdpi.com In these syntheses, α-amino aldehydes, derived from common amino acids, undergo homodimerization followed by air oxidation to yield the target pyrazine compounds. mdpi.com

A versatile, multi-step approach to this compound involves the manipulation of functional groups on the pyrazine ring, starting with pyrazine-2,5-dicarboxylic acid.

Esterification: The initial step involves the esterification of pyrazine-2,5-dicarboxylic acid. For instance, reacting the diacid with ethanol (B145695) in the presence of a strong acid catalyst like concentrated sulfuric acid yields diethyl pyrazine-2,5-dicarboxylate. nih.gov This process converts the carboxylic acid groups into esters, which are more amenable to reduction.

Reduction to Diol: The resulting diester, such as dimethyl pyrazine-2,5-dicarboxylate, is then reduced to form 2,5-bis(hydroxymethyl)pyrazine. This reduction can be effectively carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol. reddit.com

Oxidation to Dialdehyde: The final step is the oxidation of the 2,5-bis(hydroxymethyl)pyrazine to the target this compound. This transformation can be accomplished on a multi-gram scale using an oxidizing agent such as manganese dioxide (MnO₂). researchgate.net

This sequence provides a reliable pathway to the desired dialdehyde from the corresponding dicarboxylic acid.

Table 1: Multi-step Synthesis of this compound

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Esterification | Pyrazine-2,5-dicarboxylic acid | Ethanol, H₂SO₄ | Diethyl pyrazine-2,5-dicarboxylate | Functional group modification for reduction |

| 2. Reduction | Pyrazine-2,5-dicarboxylate ester | Sodium Borohydride (NaBH₄) | 2,5-Bis(hydroxymethyl)pyrazine | Reduction of esters to primary alcohols |

Synthetic Challenges and Process Optimization in this compound Production

The synthesis of this compound is not without its difficulties, and significant research is focused on overcoming these challenges through process optimization.

A primary challenge lies in the efficiency and yield of existing methods. Many examined synthetic routes have been found to be "much less successful," necessitating the development of more robust protocols. figshare.comtandfonline.com For instance, in syntheses starting from 2,5-dimethylpyrazine, key optimization points include the careful selection of the dehydration agent in the initial step and ensuring the high efficiency of subsequent low-temperature oxidation reactions. researchgate.netfigshare.comtandfonline.com The oxidation of distyrylpyrazine intermediates to the final dialdehyde can take several days to reach completion, highlighting a kinetic barrier that impacts process efficiency. tandfonline.com

Other explored protocols, such as those involving radical chlorination of 2,5-dimethylpyrazine followed by oxidation, have also presented challenges, prompting the search for more reliable methods. tandfonline.com The limited number of established preparation methods, particularly on an industrial scale, underscores the need for innovation. nih.gov

Process optimization efforts are increasingly directed towards sustainability and atom economy. For example, the development of catalytic systems using earth-abundant metals like manganese for the dehydrogenative coupling of β-amino alcohols offers an environmentally benign alternative to traditional methods that may generate stoichiometric waste. nih.gov By developing efficient, multi-step protocols or novel, direct catalytic routes, researchers aim to make the production of this compound more practical, scalable, and sustainable. researchgate.netnih.gov

Reactivity and Derivatization Chemistry of Pyrazine 2,5 Dicarbaldehyde

Condensation Reactions for Imine and Schiff Base Formation

The aldehyde groups of pyrazine-2,5-dicarbaldehyde readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of its derivatization chemistry, providing a straightforward method to introduce nitrogen-donor sites for metal coordination. The resulting bis-Schiff base ligands are fundamental in the generation of metal-coordinating compounds.

For example, the reaction of this compound with 2-(2-aminoethyl)pyridine (B145717) results in the formation of a Schiff base ligand that can self-assemble with metal ions like iron(II) and zinc(II) to form trimetallic triangular architectures. lookchem.com Similarly, condensation with 2,6-diisopropylaniline (B50358) produces 2,5-bis[(2,6-diisopropylphenylimino)methyl]pyrazine, a chelating ligand for transition metal complexes. researchgate.net The formation of these Schiff bases typically occurs under reflux conditions in polar solvents such as ethanol (B145695) or acetonitrile.

The versatility of this reaction allows for the synthesis of a wide array of ligands with tailored electronic and steric properties by simply varying the primary amine component. These Schiff base ligands and their metal complexes have applications in areas such as catalysis and materials science. bohrium.com

Polycondensation Reactions for Polymer and Macrocyclic Architectures

The bifunctional nature of this compound makes it an ideal monomer for polycondensation reactions, leading to the formation of polymers and macrocyclic structures. The condensation reactions with diamines can be controlled to produce either linear polymers or cyclic oligomers.

These reactions are crucial in the synthesis of coordination polymers. For instance, the combination of this compound with π-conjugated ligands like pyridylpyrazoles can create luminescent cadmium(II) coordination polymers with potential applications in chemical sensing. The resulting polymers often exhibit interesting photophysical or electronic properties due to the incorporation of the electron-deficient pyrazine (B50134) unit.

Furthermore, this compound is a key component in the synthesis of macrocyclic architectures. The self-assembly of the dialdehyde (B1249045) with specific amines and metal ions can lead to the formation of discrete, well-defined macrocycles, such as trimetallic triangles, rather than extended polymer chains. lookchem.com

Transformations to Pyrazine-2,5-dicarboxylic Acid and Related Derivatives

This compound can be readily oxidized to form pyrazine-2,5-dicarboxylic acid. lookchem.com This dicarboxylic acid is a stable and versatile intermediate for the synthesis of a wide range of other pyrazine derivatives. lookchem.com

Carboxylic Acid Functionalization and Interconversion

Pyrazine-2,5-dicarboxylic acid serves as a key precursor for various functionalized pyrazine compounds. lookchem.com The two carboxylic acid groups can undergo a variety of transformations. For example, it can be prepared by the oxidation of 2,5-dimethylpyrazine (B89654) using oxidizing agents like potassium permanganate (B83412). The dicarboxylic acid itself can be used in the synthesis of more complex molecules, including those with potential biological activity. lookchem.com

Esterification and Amidation Reactions

The carboxylic acid groups of pyrazine-2,5-dicarboxylic acid can be converted to esters and amides through standard organic reactions.

Esterification: Esterification is commonly achieved by reacting the dicarboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid or with a dehydrating agent like thionyl chloride. preprints.org The resulting diesters, for example, dimethyl pyrazine-2,5-dicarboxylate, are useful as protected intermediates in multi-step syntheses. These esters can be hydrolyzed back to the dicarboxylic acid under acidic or basic conditions.

| Reactant | Reagent | Product | Reference |

| Pyrazine-2,5-dicarboxylic acid | Methanol, H₂SO₄ or SOCl₂ | Dimethyl pyrazine-2,5-dicarboxylate | |

| Pyrazine-2,5-dicarboxylic acid | Ethanol, H₂SO₄ | Diethyl pyrazine-2,5-dicarboxylate |

Amidation: Amidation reactions involve the conversion of the carboxylic acid groups to amide functionalities. This is typically carried out by first converting the dicarboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride. mdpi.com The resulting diacyl chloride then readily reacts with amines to form bis-amides. mdpi.comkcl.ac.uk For example, reaction with (pyridin-2-ylmethyl)amine yields pyrazine-2,5-dicarboxylic acid bis-[(pyridine-2-ylmethyl)-amide]. kcl.ac.uk These amide derivatives are of interest for their potential to form polynuclear transition metal complexes. kcl.ac.uk A variety of substituted anilines can also be used to create a series of amides with diverse properties. mdpi.comresearchgate.net

| Reactant | Reagents | Intermediate | Amine | Final Product | Reference |

| Pyrazine-2,5-dicarboxylic acid | Thionyl chloride | Pyrazine-2,5-dicarbonyl dichloride | (Pyridin-2-ylmethyl)amine | Pyrazine-2,5-dicarboxylic acid bis-[(pyridine-2-ylmethyl)-amide] | kcl.ac.uk |

| Substituted pyrazine-2-carboxylic acid | Thionyl chloride | Substituted pyrazine-2-carbonyl chloride | Substituted anilines | Substituted pyrazine-2-carboxamides | mdpi.comresearchgate.net |

Degradation Reactions (e.g., Curtius and Hofmann Rearrangements)

The derivatives of pyrazine-2,5-dicarboxylic acid can undergo degradation reactions to yield aminopyrazines.

Curtius Rearrangement: The Curtius rearrangement provides a route to convert carboxylic acids into amines with the loss of one carbon atom. For pyrazine-2,5-dicarboxylic acid, this involves converting the carboxylic acid groups to acyl azides, which then rearrange to isocyanates upon heating. nih.govacs.org Subsequent reaction with a nucleophile like tert-butyl alcohol traps the isocyanate as a carbamate, which can then be deprotected to yield the corresponding diamine. lookchem.comgoogle.com This method has been used for the synthesis of 2-amino-5-methylpyrazine from 5-methyl-2-pyrazine carboxylic acid. google.com A bis(Curtius) rearrangement on pyrazine-2,5-dicarboxylic acid derivatives can produce tert-butoxycarbonyl-protected aryldiamines. lookchem.com

Hofmann Rearrangement: The Hofmann rearrangement of pyrazinedicarboxamides, formed from pyrazine-2,5-dicarboxylic acid, also leads to the formation of aminopyrazines. chempedia.info This reaction involves treating the diamide (B1670390) with a reagent like sodium hypobromite. The amides of pyrazine-2,3-dicarboxylic acids are also known to undergo the Hofmann reaction. chempedia.info

Electrophilic and Nucleophilic Substitution on the Pyrazine Core

The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. scribd.comuobasrah.edu.iq This electronic nature dictates its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The electron-deficient character of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution. scribd.comresearchgate.net The nitrogen atoms deactivate the ring towards attack by electrophiles. scribd.comuobasrah.edu.iq Reactions such as nitration require harsh conditions with strong nitrating agents and elevated temperatures. scribd.com In general, direct electrophilic substitution on the pyrazine core is difficult to achieve. researchgate.net

Nucleophilic Substitution: Conversely, the electron-deficient pyrazine ring is more susceptible to nucleophilic aromatic substitution, especially when a good leaving group, such as a halogen, is present on the ring. scribd.comuobasrah.edu.iq For instance, chloropyrazines undergo displacement reactions with various nucleophiles like sodium methoxide, sodium hydroxide (B78521), and amines. rsc.orgacs.org The reaction of 2-chloropyrazine (B57796) with sodium hydroxide yields 2-hydroxypyrazine. scribd.com The positions of substitution can be influenced by the reaction conditions and the nature of the nucleophile. For example, the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl (B1604629) oxide gives different products depending on the solvent and temperature. rsc.org In some cases, unexpected "tele-substitution" can occur, where the nucleophile attacks a carbon atom not bearing the leaving group. wuxibiology.com

Coordination Chemistry and Ligand Properties of Pyrazine 2,5 Dicarbaldehyde and Its Derivatives

Ligand Design Principles and Chelating Capabilities

The design of ligands derived from pyrazine-2,5-dicarbaldehyde is centered around the reactive aldehyde functional groups. These groups readily undergo condensation reactions, particularly with primary amines, to form Schiff bases. This reaction is a cornerstone for introducing additional donor atoms and extending the ligand framework, thereby tailoring its chelating capabilities.

Key principles in ligand design include:

Functionalization through Schiff Base Formation: Condensation with various amines introduces N-donor sites, creating multidentate ligands capable of binding metal ions. For instance, reaction with 2-(2-aminoethyl)pyridine (B145717) yields a bis-terdentate ligand that can coordinate to metal centers. nih.gov

Introduction of Diverse Donor Groups: By choosing appropriate amine precursors, a variety of donor atoms (e.g., N, O, S) can be incorporated, influencing the coordination preference and the stability of the resulting metal complexes.

Steric and Electronic Tuning: The properties of the final ligand can be fine-tuned by introducing substituents on the amine or the pyrazine (B50134) ring. Bulky groups can enforce specific coordination geometries and prevent polymerization.

The chelating capabilities are diverse. The pyrazine nitrogen atoms themselves can act as donor sites. Following Schiff base formation, the imine nitrogens and other donor atoms introduced via the amine component create multiple chelate rings upon coordination to a metal ion. This multidentate nature often leads to the formation of stable, well-defined coordination complexes.

Formation of Metal Complexes

This compound and its derivatives, particularly its dicarboxylate form, readily coordinate with a wide range of transition metal ions. The resulting complexes exhibit a variety of structures, from discrete molecules to extended coordination polymers.

Iron (Fe): Schiff base ligands derived from this compound have been shown to form trimetallic triangular complexes with Fe(II). nih.govresearchgate.net In these structures, the iron centers are typically in an octahedral coordination environment. nih.gov Pyrazine-2,5-dicarboxylato ligands can also form one-dimensional polymeric chains with Fe(II). nih.gov

Zinc (Zn): Similar to iron, Zn(II) forms trimetallic triangular architectures with Schiff base ligands derived from this compound. nih.govresearchgate.net Pyrazine-2,5-dicarboxylato also forms 1D polymeric chains with Zn(II). nih.gov Additionally, coordination polymers of Zn(II) with the pyrazine-2,5-diyldimethanol linker have been synthesized. preprints.org

Copper (Cu): Copper(II) complexes with pyrazine-2,5-dicarboxylato ligands can form one-dimensional polymeric chains. nih.govacs.org Dinuclear rack-type complexes of Cu(II) have also been synthesized using ditopic ligands derived from the reaction of pyrazine-2,5-dicarboxaldehyde and acyl-/aroyl-hydrazines. acs.org

Manganese (Mn): Manganese(II) is known to form three-dimensional coordination polymers with pyrazine-2,5-dicarboxylato, where the ligand bridges multiple metal centers. researchgate.net It can also form 1D polymeric chains or discrete dimeric entities depending on the presence of other ligands. nih.govacs.org

Cobalt (Co): Cobalt(II) has been shown to form octahedral complexes with 2,5-disubstituted pyrazine ligands. Heterometallic Co(III)-Ag(I) complexes have also been prepared using pyrazine dicarboxamide ligands. researchgate.net

Platinum (Pt): While specific examples with this compound are less common, related pyrazine-based ligands have been used to create supramolecular triangles with Pt(II) centers. researchgate.net

Ruthenium (Ru): Multinuclear metallosupramolecular rack-type architectures of Ru(II) have been synthesized using polytopic hydrazone-based ligands, which can be derived from this compound. acs.org

Silver (Ag): Heterometallic complexes involving Ag(I) have been synthesized using pyrazine dicarboxamide ligands, where the pyrazine and pyridine (B92270) moieties coordinate to the silver ions. researchgate.net A 3D metal-organic framework of silver(I) with pyrazine-2,3-dicarboxylate has also been reported, showcasing an unprecedented coordination mode. researchgate.net

Table 1: Examples of Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Type | Resulting Architecture | Reference(s) |

|---|---|---|---|

| Fe(II) | Schiff Base | Trimetallic Triangle | nih.gov, researchgate.net |

| Fe(II) | Pyrazine-2,5-dicarboxylato | 1D Polymeric Chain | nih.gov |

| Zn(II) | Schiff Base | Trimetallic Triangle | nih.gov, researchgate.net |

| Zn(II) | Pyrazine-2,5-dicarboxylato | 1D Polymeric Chain | nih.gov |

| Cu(II) | Pyrazine-2,5-dicarboxylato | 1D Polymeric Chain | nih.gov, acs.org |

| Mn(II) | Pyrazine-2,5-dicarboxylato | 3D Coordination Polymer | researchgate.net |

| Co(II) | 2,5-Disubstituted Pyrazine | Octahedral Complex | |

| Ag(I) | Pyrazine Dicarboxamide | Heterometallic Complex | researchgate.net |

The coordination chemistry of this compound derivatives extends to f-block elements. The pyrazine-2,5-dicarboxylate ligand has been shown to coordinate with several lanthanide ions, including La(III), Pr(III), Nd(III), Sm(III), Eu(III), and Gd(III). researchgate.net These interactions often result in the formation of three-dimensional coordination polymers. researchgate.net

In the realm of actinides, a novel aminopolycarboxylate ligand incorporating a pyrazinylmethyl group has been investigated for its coordination with trivalent actinides like americium and curium. osti.gov This ligand, DTTA-PzM, demonstrates the participation of the pyrazine nitrogen in the metal ion coordination sphere. osti.gov Comparative studies between lanthanide and actinide complexes with N-heterocyclic carbene ligands have revealed shorter actinide-carbon bond distances, suggesting a degree of covalency involving actinide d-orbitals. nih.gov

The deprotonated form, pyrazine-2,5-dicarboxylate (pzdc), is a particularly versatile ligand capable of adopting multiple coordination modes. This flexibility allows for the construction of a wide variety of coordination polymers with different dimensionalities.

Some of the observed coordination modes for the pzdc ligand include:

Bis-bidentate: In this mode, each carboxylate group chelates to a different metal center, bridging them to form polymeric chains. nih.govacs.org

N,O-chelating: The ligand can chelate a single metal ion using one of the pyrazine nitrogen atoms and an adjacent carboxylate oxygen. researchgate.netresearchgate.net

Bridging through carboxylate oxygens: One or both carboxylate groups can bridge multiple metal ions.

Hexadentate: In some cases, the pzdc ligand can coordinate to four different metal atoms using its two nitrogen and four oxygen donor atoms, leading to the formation of complex three-dimensional networks. researchgate.net

The specific coordination mode adopted depends on several factors, including the identity of the metal ion, the presence of ancillary ligands, and the reaction conditions. researchgate.net

Supramolecular Self-Assembly in Coordination Chemistry

The predictable geometry of the pyrazine core and the directional nature of the coordination bonds make this compound and its derivatives excellent candidates for the construction of complex supramolecular architectures through self-assembly.

The reaction of Schiff base ligands derived from this compound with metal ions can lead to the spontaneous formation of well-defined, discrete metallosupramolecular structures.

Triangles: The self-assembly of a bis-terdentate Schiff base ligand (formed from this compound and 2-(2-aminoethyl)pyridine) with Zn(II) or Fe(II) ions results in the formation of [M₃L₃] trimetallic cyclohelicate triangles. nih.govresearchgate.net This is noteworthy because the near-linear nature of the ligand might have been expected to favor the formation of tetrametallic squares. nih.gov Density functional theory calculations have shown that the formation of these triangles is entropically favored over the corresponding squares. nih.govresearchgate.net

Squares: Although triangles were observed in the aforementioned system, the formation of [M₄L₄] squares is a common outcome for linear bis-bidentate or bis-terdentate ligands. The principles of supramolecular self-assembly suggest that with slight modifications to the ligand or metal precursors, the formation of squares could be favored.

Helicates: The formation of cyclohelicate triangles indicates a helical twist of the ligands around the metal centers, demonstrating that pyrazine-based ligands can be used to generate chiral, helical supramolecular structures. nih.gov

The formation of these elegant architectures highlights the power of molecular programming, where the information encoded in the shape and functionality of the ligands and metal ions dictates the structure of the final self-assembled product.

Influence of Entropic and Vibrational Contributions on Self-Assembly Preferences

The self-assembly of polynuclear complexes is a delicate interplay of enthalpic and entropic factors. While simple particle counting often predicts the thermodynamically favored product, a deeper analysis reveals the significant and sometimes dominant role of vibrational contributions to entropy.

Molecular dynamics calculations on self-assembled trigonal prisms have suggested the presence of intracage solvent vapor bubbles. The collapse of these bubbles upon reaching the transition state for ligand rotation contributes significantly to the activation entropy, indicating that solvent effects and the resulting entropic changes are crucial in these systems. acs.org The interplay of these factors, including rotational entropy changes and intermolecular metal-ligand affinity, governs the self-assembly process. bohrium.com The rigidity of the ligand, for instance, can influence the effective molarity and thus the propensity to form specific structures like helicates. bohrium.com

A study on the self-assembly of a molecular triangle with pyrazine edges revealed that this structure is both the thermodynamic and kinetic product. researchgate.net The flexibility of the pyrazine coordination geometry allows it to accommodate the distortions required for the formation of the smaller ring with only a moderate increase in strain. researchgate.net In some cases, the formation of a low-spin Fe(II) complex with a dehydrogenated ligand derived from a pyrazine-containing precursor is highly pH-dependent, with reaction times varying from hours to months. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound and its derivatives are versatile building blocks in the synthesis of coordination polymers and MOFs due to their ability to form strong coordination bonds with metal ions. nih.gov

This compound as a Linker in MOF Synthesis

This compound serves as a precursor for various ligands used in MOF synthesis. Its aldehyde groups can be readily converted to other functional groups, such as carboxylates, which are commonly used to bridge metal ions in MOF structures. nih.gov For example, pyrazine-2,5-dicarboxylic acid, derived from the dicarbaldehyde, has been employed in the synthesis of novel zirconium-based MOFs (Zr-MOFs). rsc.orgrsc.org

The functionalization of ligands derived from this compound can significantly enhance the properties of the resulting MOFs. For instance, introducing an electron-rich pyrazine function into europium-based MOFs (Eu-MOFs) has been shown to boost the antenna effect, leading to a significant increase in luminescence emission. acs.org This makes such materials promising for applications in sensing. acs.orgfigshare.comnih.gov Similarly, pyrazine functionalization in rare-earth MOFs can enhance the luminescence quantum yield, facilitating applications such as tetracycline (B611298) detection. rsc.org

The choice of pyrazine-based linkers also plays a crucial role in determining the catalytic activity of MOFs. In Fenton-like processes, Fe-MOFs with a modulated O-Fe-N coordination environment, achieved by incorporating pyrazine-dicarboxylic acid, have demonstrated enhanced hydroxyl radical generation due to a lower H2O2 activation barrier. nih.gov

Table 1: Examples of Pyrazine-Derived Linkers in MOF Synthesis

| Linker Name | Precursor | MOF Name | Metal Ion | Key Feature/Application | Reference |

|---|---|---|---|---|---|

| 2,5-Pyrazinedicarboxylic acid | This compound | CAU-22 | Zr(IV) | Microporous structure with a unique 1D inorganic building unit | rsc.orgrsc.org |

| 4,4′,4″,4‴-Pyrazine-2,3,5,6-tetrayl-tetrabenzoate (BTTB) | This compound derivative | JNU-220 | Eu(III) | Enhanced luminescence for sensing applications | acs.orgnih.gov |

| 2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) | This compound derivative | HBU-18 | Zr(IV) | Ultrasensitive detection of tyrosine and CO2/N2 separation | rsc.org |

| Pyrazine-dicarboxylic acid (PzDC) | This compound | Fe-ATA/PzDC-7:3 | Fe(III) | Enhanced Fenton-like catalytic activity | nih.gov |

| 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) | This compound derivative | Isomers 1 and 2 | Zn(II) | Adsorption and separation of CO2 and light hydrocarbons | rsc.org |

Structural Diversity and Dimensionality of Pyrazine-Based MOFs

The use of pyrazine-based linkers leads to a wide variety of MOF structures with different dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. acs.orgresearchgate.netnih.gov The final structure is influenced by several factors, including the choice of metal ion, the specific pyrazine-based ligand, and the synthesis conditions. eurjchem.com

For example, the reaction of lanthanide nitrates with 2,5-pyrazinedicarboxylic acid can yield MOFs with 1D nano-sized channels. rsc.org In another instance, a pyrazine-bridged copper(I) nitrate (B79036) MOF formed a 2D network structure. eurjchem.com The combination of Co(II) and 2,2′-bithiophen-5,5′-dicarboxylate with pyrazine as a co-ligand resulted in a 3D framework. nih.gov

The structural diversity is also evident in the formation of isomers. Two distinct zinc MOF isomers were synthesized using 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine by adjusting the solvent and acid species, leading to different topologies. rsc.org One isomer featured a 2D layered structure pillared into a 3D framework, while the other formed a 3D framework directly. rsc.org The coordination of pyrazine can also influence the stacking of other components within the MOF, as seen in a porphyrin-based MOF where pyrazine bridges Fe(II) ions, leading to an eclipsed stacking of the porphyrin cores. rsc.org

Furthermore, pyrazine-based ligands have been instrumental in constructing 2D conjugated MOFs (c-MOFs). researchgate.netchinesechemsoc.org These materials often exhibit interesting electronic properties and have potential applications in energy storage. For instance, a pyrazine-embedded 2D c-MOF with a quasi-honeycomb lattice has shown high capacitance for lithium-ion storage. nih.gov

Pore Engineering and Functionalization Strategies for Pyrazine-based MOFs

Pore engineering is a critical strategy for tailoring the properties of MOFs for specific applications, such as gas separation and storage. The introduction of functional groups into the pores of pyrazine-based MOFs can significantly enhance their performance.

One approach is the use of functionalized pyrazine pillars to optimize the pore environment. acs.org For example, three isostructural microporous MOFs were constructed using a tricarboxylate ligand and different functionalized pyrazine pillars (-H, -NH2, and -OH). acs.orgresearchgate.net The MOF with the amino-functionalized pillar (PYZ-NH2) exhibited superior performance for C2H2/CO2 separation, which was attributed to strong electrostatic interactions between the C2H2 molecules and the amino groups. acs.orgresearchgate.net

Functionalization can also be achieved through post-synthetic modification or by using pre-functionalized linkers. Introducing polar functional groups, such as -COOH, into the pores has been shown to enhance CO2 adsorption capacity and selectivity due to the formation of hydrogen bonds. nih.gov The functionalization of a Zr(IV)-based MOF with pyrazinyl groups led to a material, HBU-18, with excellent stability and the ability to selectively detect tyrosine and separate CO2/N2. rsc.org

Another strategy involves creating open metal sites (OMSs) within the MOF structure. These sites can interact strongly with unsaturated hydrocarbons, enhancing separation performance. acs.org While not directly involving this compound, the principles of pore engineering through functionalization and the creation of specific binding sites are broadly applicable to pyrazine-based MOFs.

Applications in Advanced Materials Science

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and tunable properties. The strategic use of specific molecular building blocks allows for the precise design of these materials for a variety of applications.

Pyrazine-2,5-dicarbaldehyde is utilized as a monomer in the synthesis of COFs due to its rigid, planar structure and the presence of two aldehyde groups that can readily undergo condensation reactions with amine-containing linkers. These reactions, typically forming imine linkages, result in the formation of robust, porous, and crystalline two-dimensional or three-dimensional frameworks. The incorporation of the pyrazine (B50134) unit into the COF backbone imparts specific electronic characteristics to the material, influencing its properties and potential applications. While the direct use of this compound is an active area of research, the broader class of pyrazine-based linkers has been successfully employed to create COFs with applications in gas storage and separation.

The design of pyrazine-based COFs hinges on several key principles aimed at controlling the structure and function of the final material. The geometry of the building blocks, including this compound and its co-monomers, dictates the topology of the resulting framework. For instance, the linear C2 symmetry of this compound, when combined with trigonal (C3) or tetragonal (C4) linkers, can lead to the formation of hexagonal or square-grid networks, respectively.

Polymer Chemistry

The incorporation of this compound into polymer chains has led to the development of materials with tailored electronic and optical properties. Its electron-withdrawing character plays a crucial role in tuning the energy levels of the resulting polymers.

This compound is a key precursor in the synthesis of low-bandgap polymers. The electron-deficient pyrazine unit, when incorporated into a conjugated polymer backbone, can effectively lower the material's LUMO (Lowest Unoccupied Molecular Orbital) energy level. This reduction in the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO is a critical factor in developing materials for organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Research has demonstrated the synthesis of pyrazine-containing conjugated polymers where the pyrazine moiety is part of the main chain. These polymers exhibit altered electronic properties due to the influence of the pyrazine ring. The synthesis often involves condensation reactions of this compound with other aromatic or heteroaromatic building blocks.

| Polymer Type | Monomers | Key Properties |

| Pyrazinacene conjugated polymers | Pyrazinacene-based monomers | Stable n-type materials, capable of accepting more than one electron. nih.govrsc.org |

| Low-bandgap pyrazine polymers | 2,5-dibromopyrazine | Lower bandgaps compared to poly(p-phenylene). researchgate.net |

This compound serves as an important monomer for the development of pyrazine ladder polymers. researchgate.net These polymers feature a rigid, planar, double-stranded backbone, which enhances π-conjugation and charge transport properties. The synthesis of these materials can be approached by preparing monomers derived from pyrazine-2,5-dicarboxylic acid, which itself can be synthesized from this compound. acs.org

The resulting ladder-type architecture leads to polymers with exceptional thermal stability and unique electronic properties, making them promising candidates for advanced electronic applications. The planarity of the polymer backbone, enforced by the ladder structure, facilitates strong intermolecular π-π stacking, which is beneficial for charge mobility.

Organic Electronics and Semiconductor Materials Development

The electron-deficient nature of the pyrazine ring makes this compound a valuable component in the design of n-type organic semiconductor materials. These materials are essential for the fabrication of various organic electronic devices.

The incorporation of pyrazine units, derived from this compound, into conjugated molecules and polymers can lead to materials with improved electron affinity and transport characteristics. This is crucial for the development of efficient organic light-emitting diodes (OLEDs), organic solar cells, and n-channel transistors in organic integrated circuits. Research into 2,5-di(aryleneethynyl)pyrazine derivatives, which can be conceptually linked to the reactivity of this compound, has shown that these materials can act as effective electron-transporting materials in OLEDs. researchgate.net The electron-withdrawing properties of the pyrazine core contribute to lowering the LUMO level, facilitating electron injection and transport.

| Application Area | Material Class | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting materials | Precursor for pyrazine-based systems that enhance electron transport. researchgate.net |

| Organic Semiconductors | n-type materials | Building block for electron-deficient conjugated systems. |

Catalysis and Sensor Development (excluding biological applications)

The electron-deficient nature of the pyrazine ring, combined with the versatile reactivity of the aldehyde groups, makes this compound a valuable precursor for the development of novel catalytic and sensing materials. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, facilitating the formation of metal-organic frameworks (MOFs) and other coordination polymers with catalytic activity.

These materials can be designed to have specific pore sizes and chemical environments, enabling their use as selective catalysts in various chemical transformations. For instance, pyrazine-containing polymers have been investigated for their potential in electrocatalysis, such as in the oxygen evolution reaction, which is crucial for energy storage applications. acs.org

In the field of chemical sensing, materials derived from this compound are being explored for their ability to detect specific analytes. The incorporation of the pyrazine moiety into larger polymeric or framework structures can create materials with tailored binding sites. These sites can interact with target molecules through various mechanisms, including hydrogen bonding and π-π stacking, leading to a detectable signal. For example, azine-linked covalent organic frameworks (COFs) containing pyrazine units have been shown to be effective chemosensors for the detection of nitroaromatic compounds like 2,4,6-trinitrophenol. nih.gov

Gas Storage and Separation Technologies utilizing Pyrazine-based Materials

Materials synthesized from this compound, particularly covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), have demonstrated significant promise in the fields of gas storage and separation. nih.govresearchgate.net The porous nature of these materials, coupled with the chemical functionality of the pyrazine ring, allows for the selective adsorption and storage of various gases.

The nitrogen atoms within the pyrazine core of these frameworks can act as Lewis basic sites, enhancing the affinity of the material for certain gas molecules, such as carbon dioxide. bohrium.comrsc.org This selective adsorption is a key factor in the separation of gas mixtures. For instance, pyrazine-cored COFs have been shown to exhibit good uptake capacities for CO₂. bohrium.comrsc.org

Research into pyrazine-based frameworks has yielded materials with impressive performance in gas separation. Mixed matrix membranes (MMMs) incorporating pyrazine-fused porous graphitic frameworks have surpassed the Robeson upper bound for H₂/CH₄ separation and shown promising results for CO₂ separation. acs.orgresearchgate.netosti.gov Similarly, a mixed metal-organic framework containing pyrazine has demonstrated excellent selectivity for C₂H₂/CO₂ separation. nih.gov The tunability of the pore size and surface chemistry of these materials allows for the optimization of their performance for specific gas separation applications, such as natural gas purification and carbon capture. rsc.org

Below is a table summarizing the gas separation performance of some pyrazine-based materials:

| Material | Gas Pair | Selectivity | Permeability/Uptake | Reference |

| Pyrazine-fused Porous Graphitic Frameworks (PGFs) in MMMs | H₂/CH₄ | >30 | Permeability enhanced by >120% over pristine polymer | acs.orgresearchgate.net |

| Pyrazine-fused Porous Graphitic Frameworks (PGFs) in MMMs | CO₂/N₂ | approaching Robeson upper bound | High permeability | acs.orgresearchgate.net |

| [Fe(pyz)Ni(CN)₄] MOF | C₂H₂/CO₂ | 24 | Volumetric C₂H₂ uptake of 133 cm³/cm³ | nih.gov |

| Pyrazine-cored COF-H1 | CO₂ | - | 56.8 mg/g at 273 K | bohrium.com |

| Pyrazine-cored COF-H2 | CO₂ | - | 66.2 mg/g at 273 K | bohrium.com |

| Azine-linked COF (ACOF-1) | CO₂ | - | 177 mg/g at 273 K | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Due to the symmetrical nature of Pyrazine-2,5-dicarbaldehyde (C₄H₂N₂(CHO)₂), its NMR spectra are expected to be relatively simple and highly characteristic.

¹H NMR: The proton NMR spectrum is anticipated to display two distinct singlets, reflecting the two sets of chemically equivalent protons.

A downfield singlet, typically in the range of δ 9.9-10.2 ppm, is characteristic of the aldehyde protons (-CHO). Its significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

Another singlet, corresponding to the two equivalent protons on the pyrazine (B50134) ring (H-3 and H-6), is expected to appear further downfield than in unsubstituted pyrazine, likely in the region of δ 9.0-9.5 ppm. This is caused by the deshielding effect of the adjacent aldehyde substituents.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, corresponding to the three unique carbon environments in the molecule.

The carbonyl carbons of the two aldehyde groups are expected to resonate at the lowest field, typically in the δ 190-195 ppm range.

The two pyrazine ring carbons to which the aldehyde groups are attached (C-2 and C-5) would appear in the aromatic region.

The two pyrazine ring carbons bonded to hydrogen (C-3 and C-6) would also appear in the aromatic region, at a slightly different chemical shift from the substituted carbons.

Table 1: Predicted NMR Spectroscopic Data for this compound This data is predicted based on typical chemical shifts for similar functional groups and structures, as specific experimental data was not available in the cited literature.

| Technique | Predicted Chemical Shift (δ) | Assignment |

|---|---|---|

| ¹H NMR | ~9.9 - 10.2 ppm | Aldehyde Protons (2H, singlet) |

| ¹H NMR | ~9.0 - 9.5 ppm | Pyrazine Ring Protons (2H, singlet) |

| ¹³C NMR | ~190 - 195 ppm | Aldehyde Carbonyl Carbons (C=O) |

| ¹³C NMR | Aromatic Region | Substituted Pyrazine Carbons (C2, C5) |

| ¹³C NMR | Aromatic Region | Pyrazine Ring Carbons (C3, C6) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS serves to verify its molecular formula, C₆H₄N₂O₂. The technique can distinguish the compound's exact mass from that of other molecules with the same nominal mass but different elemental formulas. The experimentally measured mass is compared against the theoretically calculated monoisotopic mass for definitive confirmation. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄N₂O₂ |

| Calculated Monoisotopic Mass | 136.027277 Da nih.gov |

| Expected Experimental Mass | ~136.0273 Da |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

This analysis would confirm the planarity of the pyrazine ring and determine the orientation of the two aldehyde groups relative to the ring. Furthermore, it would reveal the supramolecular architecture, detailing how individual molecules pack together in the crystal lattice. Key intermolecular interactions, such as potential weak C-H···N hydrogen bonds or π-π stacking interactions between pyrazine rings of adjacent molecules, would be identified and characterized. This information is fundamental to understanding the material's solid-state properties. Studies on related compounds, such as pyrazine-2,5-dicarboxamides, have demonstrated the formation of extensive three-dimensional supramolecular structures through hydrogen bonding. nih.gov

Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of a bulk, polycrystalline sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. PXRD is used to confirm the phase purity of a synthesized batch of this compound, ensuring it corresponds to the structure determined from single-crystal analysis.

Crucially, PXRD is the primary method for studying polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs of a compound can have distinct physical properties. By analyzing the diffraction pattern, often as a function of temperature or pressure, researchers can identify different polymorphic forms and study phase transitions between them.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its characteristic vibrational modes. These two techniques are complementary.

For this compound, IR and Raman spectra would show characteristic bands confirming the presence of the aldehyde groups and the pyrazine ring. Key expected vibrational modes include:

C=O Stretch: A strong, intense absorption in the IR spectrum (and a corresponding Raman signal) around 1700-1720 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

Aldehyde C-H Stretch: Two distinct, weaker bands are typically observed in the IR spectrum around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹ corresponding to the stretching of the C-H bonds on the pyrazine ring.

Pyrazine Ring Modes: A series of complex bands, often in the 1400-1600 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations within the aromatic ring. Other ring breathing and deformation modes would appear at lower frequencies in the fingerprint region.

Table 3: Predicted Principal Vibrational Bands for this compound Frequency ranges are based on characteristic values for the specified functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aldehyde C-H Stretch | 2810 - 2880 and 2700 - 2780 | IR |

| Carbonyl C=O Stretch | 1700 - 1720 | IR (Strong), Raman (Strong) |

| Pyrazine Ring C=N/C=C Stretch | 1400 - 1600 | IR, Raman |

UV/Vis/NIR Spectroscopy for Electronic Transitions and Optical Property Analysis

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the conjugated pyrazine ring and aldehyde groups. Aromatic nitrogen heterocycles like pyrazine are known to exhibit two main types of electronic transitions. montana.edu

π→π* Transitions: These are typically high-intensity absorptions corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the pyrazine ring and the two carbonyl groups, these transitions are expected to occur at longer wavelengths (a red shift) compared to unsubstituted pyrazine.

n→π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions occur at longer wavelengths than the π→π* transitions but are often weaker and can sometimes be obscured by the much stronger π→π* bands, particularly in polar solvents. montana.edu

The specific absorption maxima (λ_max) and intensities provide insight into the molecule's electronic structure and its potential for applications in optical or electronic materials.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Spectral Region | Expected Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | UV (250-350 nm) | High |

| n → π | Non-bonding (N, O lone pairs) to π antibonding | Near-UV/Visible (350-450 nm) | Low |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathway Assessment

Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. For materials derived from this compound, such as polymers and covalent organic frameworks (COFs), TGA provides essential information about their degradation temperatures and decomposition pathways.

Studies on biobased polyesters containing pyrazine units have shown that their thermal degradation temperature (Td), defined as the point of 5% weight loss, typically falls between 287 and 342 °C. acs.orgnih.gov The thermal stability of these polymers is often limited by the degradation temperature of the pyrazine-containing monomer unit itself. acs.org For instance, isothermal degradation studies on certain pyrazine-based polyesters revealed minimal weight loss (<0.2%) after 90 minutes at 180 °C, but increasing degradation at 200 °C and 220 °C, indicated by color changes and higher weight loss.

Covalent organic frameworks that incorporate pyrazine linkers are noted for their outstanding thermal stability. mdpi.com Pyrazine-based COFs have demonstrated stability at temperatures up to 400 °C. For example, a Zr(IV)-based metal-organic framework (MOF) containing a pyrazine-based ligand, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, was shown to be stable up to 440 °C. squarespace.com The decomposition of such frameworks often occurs in multiple steps, beginning with the loss of guest solvent molecules at lower temperatures, followed by the degradation of the organic linkers at much higher temperatures. squarespace.comresearchgate.net

The decomposition pathway of coordination polymers involving pyrazine ligands has also been investigated. For instance, the thermal decomposition of copper(I) halide coordination polymers with 2-methylpyrazine proceeds in two steps. nih.gov Initially, the compound loses a portion of the pyrazine ligands to form an intermediate 2:1 compound (Cu₂X₂:ligand), which then decomposes to the corresponding copper(I) halide upon further heating. nih.gov Similarly, the decomposition of zinc(II) bromide polymers with pyrazine involves the conversion of a 1:2 polymer ([ZnBr₂(pyz)₂]) into a 1:1 polymer ([ZnBr₂(pyz)]) by heating. nih.gov

Table 1: Thermal Stability Data for Pyrazine-Containing Polymers and Frameworks

| Material Type | Specific Compound/Class | Degradation Temperature (Td) | Observations |

|---|---|---|---|

| Polyesters | Biobased Pyrazine-Containing Polyesters | 287 - 342 °C (5% weight loss) | Stability is limited by the pyrazine monomer's degradation temperature. acs.orgnih.gov |

| Covalent Organic Frameworks (COFs) | Melamine-based COFs | Stable up to 400 °C | Noted for remarkable thermal stability. |

| Metal-Organic Frameworks (MOFs) | Zr(IV)-MOF with pyrazine ligand | Stable up to 440 °C | Initial weight loss is due to guest solvent molecules. squarespace.com |

| Coordination Polymers | Co(II) Succinate (B1194679) with Pyrazine | Gradual degradation up to 345 °C | Decomposition involves loss of water, followed by pyrazine and succinate ligands. researchgate.net |

Electrochemical Characterization Techniques

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of chemical species. For pyrazine-based compounds, CV provides insights into their electron-transfer processes, electrochemical potentials, and suitability for applications such as batteries and electrocatalysis. The electrochemical properties of this compound are typically inferred from the behavior of polymers and frameworks synthesized using it or similar pyrazine derivatives.

The pyrazine ring itself is redox-active, capable of undergoing a two-electron, multi-proton reduction to form 1,4-dihydropyrazine. mdpi.comdtu.dk The precise redox potential is highly sensitive to the nature and number of substituents on the ring. mdpi.comdtu.dk Electron-withdrawing groups, such as carboxyl groups, tend to shift the redox potential to more positive values, while electron-donating groups, like methyl groups, have the opposite effect. mdpi.com For example, studies on a series of pyrazine carboxylic acids showed an increase in redox potential of approximately +44 mV per added carboxy group. mdpi.com

In the context of advanced materials, pyrazine-linked covalent organic frameworks (COFs) and polymers have been extensively studied as electrode materials. Poly(hexaazatrinaphthalene) (PHATN), a polymer featuring electron-deficient pyrazine sites, has been utilized as a cathode material in sodium-ion batteries, exhibiting multiple reversible redox peaks in its cyclic voltammogram. squarespace.comresearchgate.net Similarly, a two-dimensional conjugated metal-organic framework (MOF) using pyrazine sites for Zn²⁺ storage showed excellent electrochemical reversibility with minimal peak shifts during CV scans at various rates. chinesechemsoc.org The introduction of a pyrazine ring into a donor-acceptor COF was found to impart distinct electrochemical properties, enhancing its performance in photocatalysis. nih.gov

The redox processes are not always limited to the pyrazine ligand. In metal complexes, such as those with N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamide, both reversible metal-based (e.g., M(II)/M(III)) and ligand-based redox processes are observed. nih.gov The redox potential of the metal center in these complexes is influenced by the pyrazine-imide ligand, being higher than in analogous complexes with pyridine-based ligands. nih.gov

Table 2: Redox Potentials of Selected Pyrazine-Based Systems

| System | Redox Process | Observed Potential(s) | Key Findings |

|---|---|---|---|

| Substituted Pyrazines | Ring Reduction | Potential varies with substituent (-CH₃ vs. -COOH) | Electron-donating groups decrease potential; electron-withdrawing groups increase it. mdpi.com |

| Poly(hexaazatrinaphthalene) (PHATN) | Na⁺ Coordination | Multiple peaks (e.g., ~1.91 V/1.98 V, 2.12 V/2.22 V vs. Na/Na⁺) | Pyrazine sites act as redox centers for reversible reaction with metal ions. squarespace.com |

| Pyrazine-Imide Metal Complexes (Fe, Ni, Cu, Zn) | M(II)/M(III) and Ligand-based | Em(M(II)/M(III)) is 0.15-0.24 V higher than pyridine (B92270) analogues | Reversible metal- and ligand-based redox processes are observed. nih.gov |

| Pyrazine-based 2D c-MOF | Zn²⁺ Coordination | Reversible redox peaks | Pyrazine units act as redox-active sites for Zn²⁺ storage. chinesechemsoc.org |

The rate at which electrons are transferred between an electrode and a molecule, known as heterogeneous electron transfer kinetics, is a crucial factor in the performance of electrochemical devices. For pyrazine-based systems, these kinetics are profoundly influenced by the molecular structure, particularly the substituents on the pyrazine ring.

Studies have shown that while electron-withdrawing groups can favorably alter the redox potential of pyrazine, they can simultaneously have a detrimental effect on electron transfer rates. mdpi.com A dramatic increase in the peak separation (ΔEp) in cyclic voltammograms is observed for pyrazines with multiple carboxyl groups, such as pyrazine-2,3,5,6-tetracarboxylic acid. mdpi.com This indicates a significantly reduced rate of electron transfer, which can be attributed to factors like electrostatic repulsion, structural reorganization, or steric hindrance. mdpi.com

In the realm of pyrazine-based COFs, the framework's structure plays a vital role in facilitating charge transport. The introduction of pyrazine nitrogen atoms can alter the electronic structure and electron transfer pathways within the COF, enhancing the mobility of photogenerated electrons and reducing charge recombination rates. researchgate.net Some pyrazine-based COFs are designed to be p-type semiconductors, and their charge carrier mobility can be investigated. acs.org For instance, certain phthalocyanine-based pyrazine-linked 2D COFs have shown anisotropic charge carrier transport, with finite hole mobilities observed out-of-plane. acs.org

The strategic incorporation of redox-active units can also accelerate electron transfer. In one study, piperazine (B1678402) units were integrated into a COF framework to act as electron storage sites, which accelerated the electron transfer to the catalytic sites for the oxygen reduction reaction (ORR). nih.gov This highlights how the kinetics of electron transfer in these materials can be rationally designed. The rate of heterogeneous electron transfer is a key parameter that dictates the efficiency of pyrazine-based materials in applications ranging from energy storage to electrocatalysis. acs.orgrsc.org

Table 3: Factors Influencing Electron Transfer Kinetics in Pyrazine Systems

| System/Factor | Observation | Implication for Kinetics |

|---|---|---|

| Multiple Carboxy Substituents | Dramatic increase in CV peak splitting for pyrazine-2,3,5,6-tetracarboxylic acid. mdpi.com | Slowest kinetics observed; reduced electron transfer rate. mdpi.com |

| Pyrazine Units in COFs | Alters electronic structure and enhances electron mobility. researchgate.net | Accelerates electron transfer; reduces charge recombination. researchgate.net |

| Piperazine Units in COFs | Act as electron storage sites. nih.gov | Accelerates electron transfer to catalytic sites. nih.gov |

| Phthalocyanine-Pyrazine COFs | Anisotropic charge transport. acs.org | Hole mobility is finite out-of-plane, influencing overall conductivity. acs.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It is instrumental in predicting various properties of Pyrazine-2,5-dicarbaldehyde, from its preferred geometry to its chemical reactivity and role in forming larger supramolecular structures.

DFT calculations are employed to determine the most stable three-dimensional structure of this compound by finding the minimum energy geometry on the potential energy surface. This process, known as structural optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

For this compound, a key aspect of its structure is the orientation of the two carbaldehyde (-CHO) groups relative to the pyrazine (B50134) ring. These groups can rotate around the C-C single bond connecting them to the ring. Conformational analysis using DFT investigates the energetic landscape of these rotations to identify the most stable conformers. The planarity of the molecule is a significant factor, with the most stable conformation typically being the one where the aldehyde groups are coplanar with the pyrazine ring to maximize π-conjugation. Theoretical studies on similar pyrazine derivatives confirm the utility of DFT in establishing equilibrium distributions of conformers. The two primary planar conformers would be the anti-conformer, where the carbonyl oxygens point in opposite directions, and the syn-conformer, where they point in the same direction. DFT calculations can quantify the energy difference between these forms, typically finding the anti-conformer to be slightly more stable due to reduced steric hindrance and dipole-dipole repulsion.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound (Optimized Geometry) Note: The following data is illustrative of typical results from DFT calculations and may vary based on the specific functional and basis set used.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-N (ring) | ~1.33 Å |

| Bond Length | C-C (ring-aldehyde) | ~1.48 Å |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Angle | N-C-C (ring) | ~122° |

| Bond Angle | C-N-C (ring) | ~116° |

| Bond Angle | C(ring)-C-O (aldehyde) | ~124° |

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations show that the HOMO is typically a π-orbital delocalized across the pyrazine ring, while the LUMO is a π*-orbital with significant contributions from the carbonyl groups of the dicarbaldehyde substituents. This distribution indicates that the pyrazine ring is the primary site for electron donation, whereas the aldehyde groups are the sites for electron acceptance, making them susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for a Pyrazine Derivative Note: This data is for 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, illustrating the type of information obtained from DFT. The values for this compound would be different but conceptually similar.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.041 |

| LUMO Energy | -1.689 |

| HOMO-LUMO Gap (ΔE) | 5.352 |

DFT is a valuable tool for exploring the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, such as its role in the self-assembly of metal-organic architectures, DFT can elucidate the most favorable pathways.

For instance, in the self-assembly of metal complexes, this compound can act as a ligand. DFT calculations have been used to compare the thermodynamic stability of different potential architectures, such as trimetallic triangles versus tetrametallic squares. These studies have shown that for certain systems involving this compound, the formation of a triangular structure is energetically favored over a square one. By calculating the energies of intermediates and transition states, DFT provides a mechanistic understanding that goes beyond simple empirical observation.

The way this compound molecules interact with each other and with other molecules in the solid state or in solution is critical to its properties. DFT can be used to characterize and quantify non-covalent interactions like hydrogen bonds and π-π stacking.

Although this compound does not have classical hydrogen bond donors, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. Furthermore, the aromatic pyrazine ring can participate in π-π stacking interactions with other aromatic systems. DFT calculations can model these interactions, determining their geometric preferences and binding energies. A systematic analysis of pyrazine-based compounds in protein structures reveals that hydrogen bonds to the pyrazine nitrogen atoms and π-interactions are the most frequent and important binding forces.

When this compound forms larger, ordered structures (supramolecular assemblies), its stability is determined not only by direct intermolecular interactions but also by energetic and vibrational factors. DFT calculations can assess these contributions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and interactions in a simulated environment that can mimic real-world conditions (e.g., in solution at a specific temperature and pressure).

For this compound, MD simulations can be used to study its behavior in solution, including its solvation and its dynamic interactions with other molecules. For example, simulations can reveal how the aldehyde groups rotate and how the molecule flexes and moves over time.

MD simulations are particularly powerful for studying the interaction of small molecules like pyrazine derivatives with large biomolecules such as proteins. Studies on various pyrazine compounds interacting with Human Serum Albumin (HSA) have used MD simulations to show how these molecules bind to the protein, the nature of the forces involved (e.g., hydrophobic interactions, hydrogen bonds), and how this binding affects the protein's stability and conformation. Such simulations can track the stability of the complex over time, providing a dynamic picture of the binding process that complements the static view from methods like molecular docking.

Lack of Specific Research Data on Quantum Chemical Descriptors for this compound Reactivity

A thorough review of available scientific literature reveals a notable absence of specific computational chemistry studies focused on the application of quantum chemical descriptors to predict the reactivity of this compound. While general theoretical investigations and computational analyses have been conducted on the broader class of pyrazine derivatives, detailed research findings and specific data tables concerning the quantum chemical descriptors for this compound are not presently available in the reviewed sources.

Computational chemistry and the use of quantum chemical descriptors represent a powerful approach for understanding and predicting the reactivity of molecules. These descriptors, derived from the electronic structure of a compound, can provide valuable insights into its behavior in chemical reactions. Key descriptors often include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier molecular orbitals are crucial in determining the electrophilic and nucleophilic nature of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index offer a quantitative measure of a molecule's stability and reactivity.

Local Reactivity Descriptors (Fukui Functions): These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

In the context of this compound, a computational study would involve optimizing the molecule's geometry and then calculating these various quantum chemical descriptors. The presence of the electron-withdrawing aldehyde groups and the nitrogen atoms in the pyrazine ring would significantly influence the electronic distribution and, consequently, the reactivity of the molecule. The aldehyde carbons would be expected to be primary sites for nucleophilic attack, while the pyrazine ring itself could be susceptible to electrophilic substitution, with the specific positions dictated by the calculated local reactivity descriptors.

However, without specific studies on this compound, any discussion of its reactivity based on quantum chemical descriptors remains speculative. The generation of detailed data tables and in-depth analysis of research findings, as requested, is contingent on the availability of such dedicated computational investigations. Future research in this area would be invaluable for elucidating the precise reactivity patterns of this compound and for guiding its application in synthetic chemistry and materials science.

Future Directions and Research Perspectives for Pyrazine 2,5 Dicarbaldehyde

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in the synthesis of pyrazine-2,5-dicarbaldehyde and its derivatives will likely focus on developing more sustainable and atom-economical methods. While efficient two-step syntheses from readily available dimethylpyrazines have been established, these often involve multi-step processes including oxidation with reagents like osmium tetroxide or manganese dioxide. tandfonline.comresearchgate.netfigshare.com A key area of future research will be the development of greener synthetic routes that minimize waste and avoid the use of toxic or expensive reagents.

One promising approach is the use of base-metal catalysts in dehydrogenative coupling reactions. For instance, manganese pincer complexes have been successfully employed in the synthesis of 2,5-dialkyl-substituted pyrazines from 2-amino alcohols, generating only water and hydrogen gas as byproducts. nih.govacs.org Adapting such catalytic systems for the direct and selective oxidation of methyl groups on the pyrazine (B50134) ring to aldehydes would represent a significant advancement in sustainable synthesis.